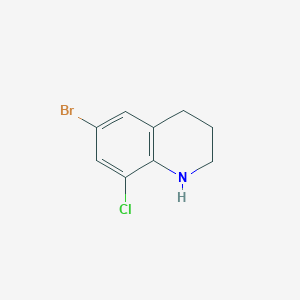
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H9BrClN It is a derivative of tetrahydroquinoline, featuring bromine and chlorine substituents at the 6th and 8th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives or reduced to yield fully saturated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized derivatives.
- Oxidation leads to quinoline derivatives.
- Reduction results in fully saturated tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline: Positional isomer with bromine and chlorine atoms swapped.
Uniqueness: 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Actividad Biológica
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for diverse pharmacological properties, including antimicrobial and anticancer activities. The specific substitution pattern of bromine at the 6-position and chlorine at the 8-position enhances its chemical reactivity and biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This structure is characterized by a bicyclic framework that includes a quinoline moiety. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity or interact with receptors by binding to active sites or altering the conformation of target proteins. This modulation can lead to significant changes in cellular processes and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It has been tested against different cancer cell lines, showing cytotoxic effects that warrant further exploration.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease processes has been a focus of research. For instance, it may interfere with enzymes related to cancer metabolism or microbial resistance mechanisms .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways. These findings indicate its potential as a lead compound for developing new anticancer therapies.
Propiedades
Fórmula molecular |
C9H9BrClN |
|---|---|
Peso molecular |
246.53 g/mol |
Nombre IUPAC |
6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 |
Clave InChI |
FUAIZQKGSWRTIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2)Br)Cl)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















